molecular formula C8H12BrN3S3 B8342819 N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea CAS No. 57073-19-5

N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea

Cat. No.: B8342819
CAS No.: 57073-19-5
M. Wt: 326.3 g/mol
InChI Key: FHMWSAPSSOSBSQ-UHFFFAOYSA-N
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Description

N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea is a useful research compound. Its molecular formula is C8H12BrN3S3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

57073-19-5

Molecular Formula

C8H12BrN3S3

Molecular Weight

326.3 g/mol

IUPAC Name

1-[2-[(4-bromo-1,2-thiazol-3-yl)methylsulfanyl]ethyl]-3-methylthiourea

InChI

InChI=1S/C8H12BrN3S3/c1-10-8(13)11-2-3-14-5-7-6(9)4-15-12-7/h4H,2-3,5H2,1H3,(H2,10,11,13)

InChI Key

FHMWSAPSSOSBSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCSCC1=NSC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction of 4-bromo-3-(bromomethyl)isothiazole (8.5 g.) with cysteamine (from cysteamine hydrochloride (3.76 g.)) was performed under conditions similar to those described in Example 122. From the reaction there was obtained 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide, which, following recrystallisation from ethanol-ether and acetonitrile, gave needles (4.05 g.), m.p. 111°-112°. The amine base (2.73 g.) was isolated by basification with sodium hydroxide and extraction with chloroform and then dissolved in ethanol and treated with methyl isothiocyanate (0.78 g.). The solution was heated under reflux for 30 minutes, concentrated and the residue triturated with ether to yield the crystalline thiourea (2.9 g.) m.p. 60°-61°. Recrystallisation from isopropyl acetate gave N-methyl-N'-[2-((4-bromo-3-isothiazolyl)methylthio)ethyl]thiourea (2.3 g.) as needles, m.p. 62°-63°. (Found: C, 29.5; H, 3.8; N, 12.9; Br, 24.6; S, 29.3. C8H12BrN3S3 requires: C, 29.5; H, 3.7; N, 12.9; Br, 24.5; S, 29.5).
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Synthesis routes and methods II

Procedure details

The reaction of 4-bromo-3-(bromomethyl)isothiazole (8.5 g.) with cysteamine (from cysteamine hydrochloride (3.76 g) was performed under conditions similar to those described in Example 57, From the reaction there was obtained 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide, which, following recrystallisation from ethanol-ether and acetonitrile, gave needles (4.05 g.) m.p. 111°-112°. The amine base (2.73 g.) was isolated by basification with sodium bydroxide and extraction with chloroform and then dissolved in ethanol and treated with methyl isothiocyanate (0.78 g.) The solution was heated under reflux for 30 minutes, concentrated and the residue triturated with ether to yield the crystalline thiourea (2.9g.) m.p. 60°-61°. Recrystallisation from isopropyl acetate gave N-methylN'-[2-((4-bromo-3-isothiazolyl)methylthio)ethyl]thiourea (2.3 g.) as needles, m.p. 62°-63°.
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